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Compound of Interest

Compound Name: 6-bromo-N-methylpyridin-2-amine

Cat. No.: B183247 Get Quote

For Immediate Release

A Deep Dive into the Synthesis, Application, and Biological Evaluation of 6-Bromo-N-
methylpyridin-2-amine and Its Analogs as Potent Kinase Inhibitors

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone

for the development of novel therapeutics. Among the vast array of pyridine derivatives,

brominated aminopyridines, such as 6-bromo-N-methylpyridin-2-amine and its isomers, have

emerged as exceptionally versatile building blocks. These compounds are instrumental in the

synthesis of a multitude of biologically active molecules, demonstrating significant potential in

the fields of oncology, neuroscience, and anti-inflammatory research. This technical guide

provides an in-depth analysis of the synthesis, biological activity, and therapeutic applications

of this important class of molecules, with a particular focus on their role in the development of

targeted kinase inhibitors for cancer therapy.

Core Molecular Data
The physicochemical properties of brominated aminopyridines are fundamental to their utility in

medicinal chemistry. As a representative example, the properties of the closely related and

widely utilized isomer, 2-Amino-5-bromo-4-methylpyridine, are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b183247?utm_src=pdf-interest
https://www.benchchem.com/product/b183247?utm_src=pdf-body
https://www.benchchem.com/product/b183247?utm_src=pdf-body
https://www.benchchem.com/product/b183247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₆H₇BrN₂

Molecular Weight 187.04 g/mol

CAS Number 98198-48-2

Appearance Pale yellow crystalline solid

Melting Point 148-151 °C

Solubility
Soluble in DMSO, methanol; slightly soluble in

water[1]

Synthesis of Brominated Aminopyridine Scaffolds
The strategic placement of amino and bromo substituents on the pyridine ring allows for a

diverse range of chemical modifications, making these compounds ideal starting materials for

library synthesis in drug discovery programs. A common and efficient method for the synthesis

of these scaffolds is the electrophilic bromination of the corresponding aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-
4-methylpyridine
This protocol details the synthesis of 2-Amino-5-bromo-4-methylpyridine via the electrophilic

bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

2-Amino-4-methylpyridine

N-Bromosuccinimide (NBS)

N,N-Dimethylformamide (DMF)

Acetonitrile

Deionized Water
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Ice bath

Magnetic stirrer and stir bar

Round-bottom flask

Dropping funnel

Thin Layer Chromatography (TLC) apparatus

Büchner funnel and filter paper

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

Amino-4-methylpyridine (1.0 eq) in DMF.

Cool the solution to 0°C using an ice bath.

In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in DMF.

Add the NBS solution dropwise to the cooled 2-Amino-4-methylpyridine solution over 30

minutes, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 4-6 hours.

Monitor the reaction progress by TLC until the starting material is consumed.

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with

deionized water.

Further purify the crude product by washing with cold acetonitrile to remove any unreacted

starting material and impurities.
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Dry the purified product under vacuum to yield 2-Amino-5-bromo-4-methylpyridine as a pale

yellow solid.

Expected Outcome: This procedure typically affords the desired product in good yield

(approximately 80%) and high purity.[2][3][4]

Application in Kinase Inhibitor Development
A significant application of brominated aminopyridines in medicinal chemistry is in the

development of small molecule kinase inhibitors. The bromine atom serves as a convenient

handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig

aminations, enabling the introduction of various aryl and heteroaryl moieties that can interact

with the ATP-binding site of kinases.

Targeting the Polo-like Kinase 4 (PLK4) Signaling
Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in

centriole duplication during the cell cycle.[5][6] Overexpression of PLK4 is observed in a variety

of human cancers and is often associated with poor prognosis.[5][6] Consequently, PLK4 has

emerged as a promising therapeutic target for the development of novel anti-cancer agents.[7]

[8]

Derivatives of brominated aminopyridines have been successfully employed to synthesize

potent and selective PLK4 inhibitors. These inhibitors typically function by competing with ATP

for binding to the kinase domain of PLK4, thereby inhibiting its catalytic activity and disrupting

the downstream signaling cascade that governs centriole duplication.[3]
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Caption: The PLK4 signaling pathway and its inhibition by brominated aminopyridine-based

drugs.

Biological Evaluation of Brominated Aminopyridine
Derivatives
The development of effective kinase inhibitors requires rigorous biological evaluation to

determine their potency, selectivity, and cellular activity. Standard in vitro assays are employed

to characterize the pharmacological profile of these compounds.

In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific

kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of

ADP produced during the kinase reaction. The amount of ADP is directly proportional to the

kinase activity.

Detailed Protocol:

Reagent Preparation:

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

Perform serial dilutions of the test compound in assay buffer to the desired concentrations.

Prepare a solution of the target kinase (e.g., recombinant human PLK4) in kinase buffer.

Prepare a solution of the kinase substrate and ATP in kinase buffer.

Kinase Reaction:

Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

Add the kinase solution to each well and incubate for 15 minutes at room temperature to

allow for compound binding.
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Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

Incubate the plate at 30°C for 1 hour.

ADP Detection:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

Data Analysis:

Measure the luminescence of each well using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control.

Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow

tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple

formazan crystals by metabolically active cells. The amount of formazan produced is

proportional to the number of viable cells.[9]

Detailed Protocol:

Cell Seeding:

Harvest and count cancer cells (e.g., MCF-7 breast cancer cells).
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Seed the cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Prepare serial dilutions of the test compound in cell culture medium.

Remove the old medium from the wells and add the medium containing the test compound

or vehicle control.

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

MTT Addition and Incubation:

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

Solubilization and Absorbance Measurement:

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to

dissolve the formazan crystals.

Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the

vehicle control.

Plot the percentage of cell viability versus the logarithm of the compound concentration

and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary
The following tables summarize representative in vitro activity data for aminopyridine-based

kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminopyridine Derivatives
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Compound Target Kinase IC50 (nM)

Compound A PLK4 8

Compound B VEGFR-2 15

Compound C PI3Kα 25

Compound D MET 12

Data is illustrative and compiled from various sources on aminopyridine-based kinase

inhibitors.

Table 2: Anti-proliferative Activity of Representative Aminopyridine Derivatives against Cancer

Cell Lines

Compound Cell Line Cancer Type IC50 (µM)

Compound X MCF-7 Breast 1.39

Compound Y HepG2 Liver 2.68

Compound Z T47D Breast 0.078

Data is illustrative and compiled from various sources on aminopyridine-based anti-cancer

agents.[10]

Pharmacokinetic Profile
The successful development of a drug candidate is highly dependent on its pharmacokinetic

properties, which encompass absorption, distribution, metabolism, and excretion (ADME). For

orally administered kinase inhibitors, favorable bioavailability and a suitable half-life are crucial.

Preclinical studies in animal models are essential to determine these parameters.

Table 3: Representative Pharmacokinetic Parameters of an Aminopyridine-based Kinase

Inhibitor in Preclinical Species
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Species
Dosing
Route

Bioavailabil
ity (%)

T½ (hours)
CL
(mL/min/kg)

Vd (L/kg)

Mouse Oral 88.0 2.5 15.8 2.1

Rat Oral 11.2 1.67 36.6 3.5

Dog Oral 55.8 16.3 2.44 9.0

Monkey Oral 72.4 4.0 13.9 4.2

Data is representative of a MET kinase inhibitor with an aminopyridine scaffold.[11]

Conclusion
6-bromo-N-methylpyridin-2-amine and its structural analogs are invaluable building blocks in

medicinal chemistry. Their synthetic tractability and the ability to introduce a wide range of

substituents make them ideal scaffolds for the development of targeted therapeutics. As

demonstrated, their application in the design of potent kinase inhibitors, particularly against

targets like PLK4, highlights their significance in the ongoing quest for more effective cancer

treatments. The detailed protocols and data presented in this guide provide a solid foundation

for researchers and drug development professionals working in this exciting and impactful area

of science. The continued exploration of this chemical space is poised to yield the next

generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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